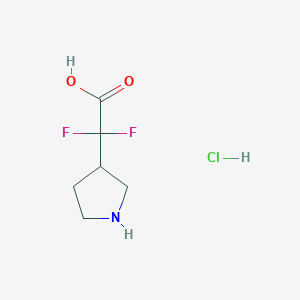
2,2-Difluoro-2-(pyrrolidin-3-yl)aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the difluoroacetic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. Subsequent reactions introduce the difluoroacetic acid moiety, often through halogenation and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to scale up production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The difluoroacetic acid moiety can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity, influencing its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Difluoro(pyridin-2-yl)acetic acid hydrochloride: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride is unique due to the combination of the difluoroacetic acid moiety and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
2,2-Difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The molecular formula for 2,2-Difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride is C5H10F2N with a molecular weight of approximately 155.14 g/mol. The compound features a pyrrolidine ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C5H10F2N |
| Molecular Weight | 155.14 g/mol |
| IUPAC Name | 2,2-Difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride |
| CAS Number | 2408957-54-8 |
The biological activity of 2,2-Difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride primarily involves its interaction with various biological targets. It has been shown to inhibit specific enzymes and receptors, leading to alterations in cellular signaling pathways.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on histone deacetylases (HDACs), which play a critical role in gene expression regulation. By inhibiting these enzymes, the compound can induce changes in gene expression that may be beneficial in treating certain cancers.
- Receptor Modulation : It also exhibits potential as a modulator of neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.
Structure-Activity Relationship (SAR)
The biological efficacy of 2,2-Difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride is closely related to its structural components. Variations in the pyrrolidine ring or the introduction of different functional groups can significantly impact its potency and selectivity for biological targets.
Key Findings:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and bioavailability, facilitating better membrane permeability.
- Pyrrolidine Substitution : Modifications on the pyrrolidine ring have been shown to affect binding affinity towards HDACs and other enzymes .
Case Studies
Several studies have investigated the pharmacological effects of 2,2-Difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride:
- Cancer Research : A study demonstrated that this compound effectively reduced tumor growth in xenograft models by modulating gene expression through HDAC inhibition.
- Neuropharmacology : Research indicated that it could enhance cognitive function in animal models by acting on neurotransmitter systems .
- Inflammation Models : In vitro studies showed that the compound could reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.
Properties
Molecular Formula |
C6H10ClF2NO2 |
|---|---|
Molecular Weight |
201.60 g/mol |
IUPAC Name |
2,2-difluoro-2-pyrrolidin-3-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8,5(10)11)4-1-2-9-3-4;/h4,9H,1-3H2,(H,10,11);1H |
InChI Key |
QNLYWPHHBPLOJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(C(=O)O)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















